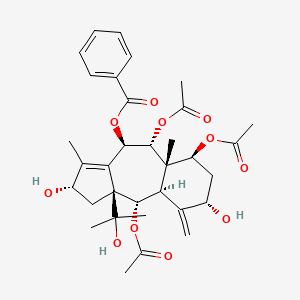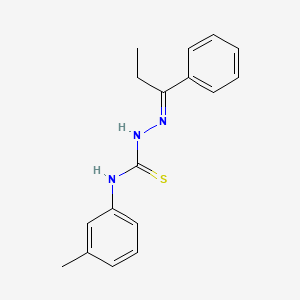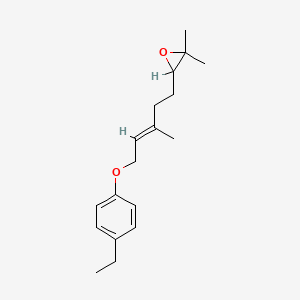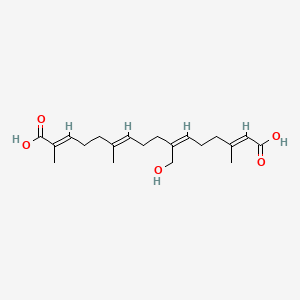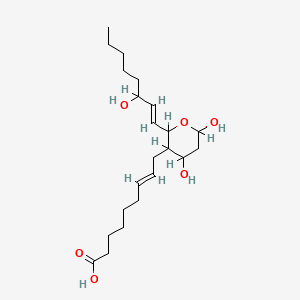
Silicon(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon(4+) is a monoatomic tetracation and an elemental silicon.
Silicon, also known as si(4+) or silica, belongs to the class of inorganic compounds known as homogeneous metalloid compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a metalloid atom. Silicon has been detected in multiple biofluids, such as blood and cerebrospinal fluid.
Applications De Recherche Scientifique
X-Ray Detection in Scientific Research : Silicon is used in the development of low-energy X-ray photon detectors for applications like protein crystallography. A study by Shin & Karim (2017) discusses a novel pixel architecture integrating a crystalline silicon X-ray detector with a thin-film transistor amorphous silicon pixel readout circuit, showing potential for high-resolution, cost-effective imaging arrays in X-ray diffraction and crystallography (Shin & Karim, 2017).
Biocompatibility for Medical Devices : Research by Bonaventura et al. (2019) focuses on the biocompatibility of Silicon and Silicon Carbide with human neural stem cells, underlining its potential in manufacturing implantable medical devices for neurodegenerative diseases (Bonaventura et al., 2019).
Semiconductor Physics and Power Electronics : Silicon carbide (SiC), a wide bandgap semiconductor, is crucial for power electronics, enabling higher efficiencies in energy generation, distribution, and usage. Liu, Tuttle, & Dhar (2015) review the advancements in SiC MOS physics and technology, discussing challenges like inversion channel mobility and gate oxide stability (Liu, Tuttle, & Dhar, 2015).
Improvement of Opto-Electrical Properties : Singh Jamwal & Kiani (2022) conducted research on silicon to enhance its opto-electrical properties using a laser technique, indicating changes in the bandgap and structural characteristics of silicon semiconductors (Singh Jamwal & Kiani, 2022).
Anode Material for Lithium-Ion Batteries : Silicon's high specific capacity makes it a promising anode material for lithium-ion batteries. Jin et al. (2017) discuss the challenges and recent progress in developing Si anodes, highlighting the need for further research for its widespread application (Jin et al., 2017).
Mechanical Applications in Microelectronics : A study by Chen et al. (2020) demonstrates that silicon, processed by lithography, exhibits high elastic strain limit, near ideal strength, and micron-scale plasticity, enhancing its potential for robust Si-based structures in microelectronics and microsystems (Chen et al., 2020).
Photonics and Telecommunication : Research in silicon photonics by Jones et al. (2019) highlights its applications in optical communication, biosensing, high-performance computing, and automotive industries, among others (Jones et al., 2019).
Propriétés
Numéro CAS |
22537-24-2 |
|---|---|
Nom du produit |
Silicon(4+) |
Formule moléculaire |
Si+4 |
Poids moléculaire |
28.085 g/mol |
Nom IUPAC |
silicon(4+) |
InChI |
InChI=1S/Si/q+4 |
Clé InChI |
RWMKKWXZFRMVPB-UHFFFAOYSA-N |
SMILES |
[Si+4] |
SMILES canonique |
[Si+4] |
melting_point |
1414°C |
Autres numéros CAS |
7440-21-3 |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



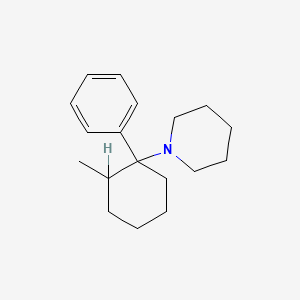
![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)
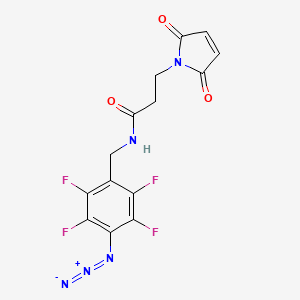
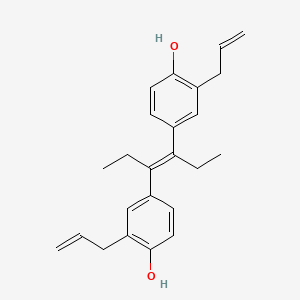
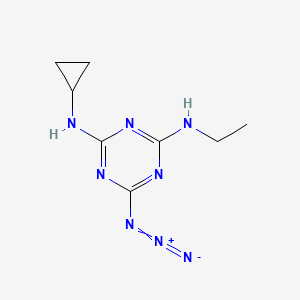
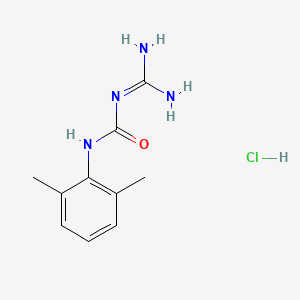
![5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)-4-triazolecarboxamide](/img/structure/B1231567.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)
